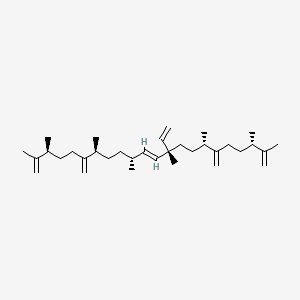
Botryococcene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Botryococcene is a triterpene hydrocarbon produced by the green microalga Botryococcus brauniiThis compound is characterized by its branched structure and high hydrogen content, making it an excellent candidate for conversion into various types of fuels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Botryococcene is primarily extracted from Botryococcus braunii. The extraction process involves the use of solvents such as heptane in a high shear environment to disrupt the algal colonies and release the hydrocarbons . The extraction efficiency can be improved by optimizing the shear rate, contact period, and recovery period .
Industrial Production Methods
Industrial production of this compound involves cultivating Botryococcus braunii in controlled environments to maximize hydrocarbon yield. The algae are grown in bioreactors with specific conditions such as temperature, light intensity, and nutrient availability to enhance this compound production . The extracted this compound can then be processed into fuels through various chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Botryococcene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various hydrocarbons and oxygenated derivatives that can be used as fuels or chemical intermediates .
Applications De Recherche Scientifique
Botryococcene has several scientific research applications, including:
Biofuel Production: This compound can be converted into gasoline, jet fuel, and diesel through hydrocracking and other chemical processes.
Biotechnology: Research is ongoing to engineer host systems and proteins to optimize this compound production in microorganisms.
Environmental Science: Studies are being conducted to understand the role of this compound in carbon cycling and its potential impact on greenhouse gas emissions.
Mécanisme D'action
Botryococcene biosynthesis in Botryococcus braunii involves the condensation of two molecules of farnesyl diphosphate to form presqualene diphosphate, which then undergoes a reductive rearrangement to form this compound . This process is catalyzed by specific enzymes, including this compound synthase . The molecular targets and pathways involved in this compound biosynthesis are similar to those of squalene, a key intermediate in sterol metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Botryococcene is similar to other triterpenes such as squalene and lycopadiene. These compounds share structural similarities and are produced by various algal species .
Uniqueness
What sets this compound apart is its high hydrogen content and branched structure, which make it particularly suitable for conversion into high-energy fuels . Additionally, the unique biosynthetic pathway of this compound in Botryococcus braunii distinguishes it from other triterpenes .
Propriétés
Numéro CAS |
42719-34-6 |
|---|---|
Formule moléculaire |
C34H58 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
(3S,7S,10S,11E,13R,16S,20S)-10-ethenyl-2,3,7,10,13,16,20,21-octamethyl-6,17-dimethylidenedocosa-1,11,21-triene |
InChI |
InChI=1S/C34H58/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,27-30,33H,1-2,4,10-11,15-20,22,24H2,3,5-9,12-13H3/b23-21+/t27-,28+,29+,30+,33+,34+/m1/s1 |
Clé InChI |
RRFKZRGEWFCPGV-KWNNYQEVSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)/C=C/[C@@](C)(CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)C=C |
SMILES canonique |
CC(CCC(C)C(=C)CCC(C)C(=C)C)C=CC(C)(CCC(C)C(=C)CCC(C)C(=C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


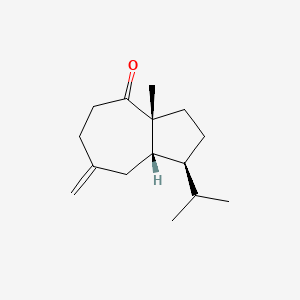

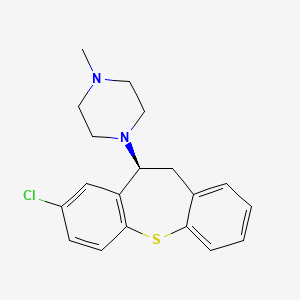
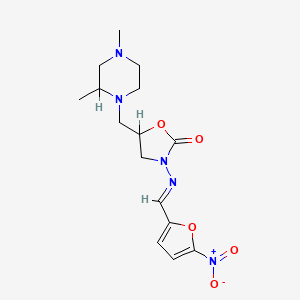



![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
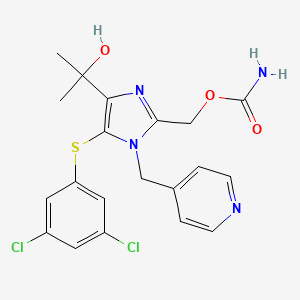

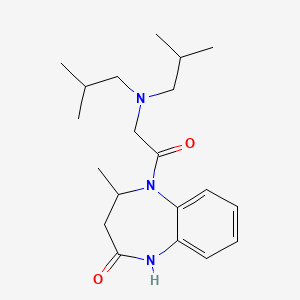
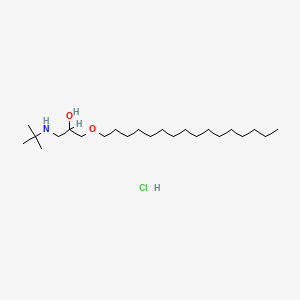
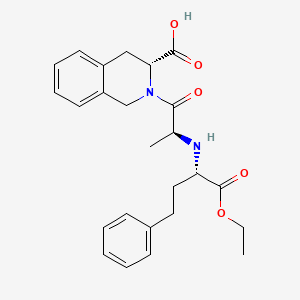
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
